molecular formula C13H10N2O4 B1392188 6-Methoxy-2-(4-nitrobenzoyl)pyridine CAS No. 1187164-31-3

6-Methoxy-2-(4-nitrobenzoyl)pyridine

Cat. No. B1392188
M. Wt: 258.23 g/mol
InChI Key: UMOYEEYHNJCSBG-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-nitrobenzoyl)pyridine, commonly known as MNBP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has a unique chemical structure that makes it a promising candidate for various applications in the field of medicine and biochemistry.

Scientific Research Applications

Nitration Studies

The nitration process of related pyridine compounds, such as 2-methoxy-3-hydroxypyridine, has been explored. This study provides insights into the positional preference of the nitro group in the pyridine ring, which is relevant for understanding the chemical behavior of 6-Methoxy-2-(4-nitrobenzoyl)pyridine (Smirnov et al., 1971).

Synthesis and Characterization

The synthesis and characterization of similar compounds, like 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine, provide valuable insights. This research discusses the methods and intermediate compounds involved in synthesizing complex pyridine derivatives, which are crucial for comprehending the synthesis pathways of 6-Methoxy-2-(4-nitrobenzoyl)pyridine (Liu Tian-yu, 2010).

Structural Analysis

Research on p-nitrobenzoyl aminopyridine derivatives, like those involving 2-, 4-, and 6-aminonicotinic acid, provides insights into the structural aspects of similar compounds. This helps in understanding the molecular configuration and potential applications of 6-Methoxy-2-(4-nitrobenzoyl)pyridine (Smrčková et al., 1994).

Application in Material Science

The use of related compounds, such as 2,6-bis(4-nitrobenzamido)pyridine, in the synthesis of poly(amide imide amide)s demonstrates the potential of 6-Methoxy-2-(4-nitrobenzoyl)pyridine in material science. These materials exhibit high thermal stability and enhanced solubility, indicating potential applications in high-performance polymers (Mehdipour-Ataei & Taremi, 2011).

X-ray Mapping and Crystallography

Studies on the crystal structure determination of similar compounds, like 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, can shed light on the structural properties of 6-Methoxy-2-(4-nitrobenzoyl)pyridine. X-ray mapping and crystallography help in understanding the molecular geometry and interaction within the crystal lattice, which is crucial for potential pharmaceutical or material science applications (Rybakov et al., 2001).

properties

IUPAC Name

(6-methoxypyridin-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-19-12-4-2-3-11(14-12)13(16)9-5-7-10(8-6-9)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOYEEYHNJCSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(4-nitrobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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